Cebranopadol - 863513-91-1

Cebranopadol

Catalog Number: EVT-263278
CAS Number: 863513-91-1
Molecular Formula: C24H27FN2O
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) is a novel analgesic compound classified as a first-in-class, potent agonist of both the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors (μ, δ, and κ). [, ] Cebranopadol's unique dual-targeting mechanism makes it a subject of significant scientific research, particularly in the field of pain management. []

Future Directions
  • Optimization of Dosing Regimen: Further research is needed to refine the dosing regimen to minimize adverse effects and enhance patient tolerability, particularly during the titration phase. []
  • Potential for Treating Opioid Use Disorder: Cebranopadol’s ability to reduce cocaine self-administration and reinstatement in preclinical models suggests its potential for treating opioid use disorder. [, ] This warrants further investigation in clinical settings.

Morphine

  • Compound Description: Morphine is a potent opioid analgesic that acts primarily as a mu-opioid peptide (MOP) receptor agonist. It is widely used for pain management but associated with side effects such as respiratory depression, constipation, tolerance, and dependence. [, , , , , , ]
  • Relevance: Morphine serves as a benchmark for comparing the analgesic efficacy and side effect profile of cebranopadol. While both compounds effectively reduce pain by acting on MOP receptors, cebranopadol demonstrates a potentially wider therapeutic window with reduced respiratory depression and dependence liability due to its additional activity at the nociceptin/orphanin FQ peptide (NOP) receptor. [, , , , , , ]

Fentanyl

  • Compound Description: Fentanyl is a potent synthetic opioid analgesic with high affinity for the MOP receptor. It is widely used for its rapid onset and short duration of action but carries a significant risk of respiratory depression and addiction. [, ]
  • Relevance: Similar to morphine, fentanyl serves as a comparator for evaluating the safety and efficacy of cebranopadol. Preclinical studies indicate that cebranopadol exhibits a greater separation between its analgesic effects and respiratory depression compared to fentanyl, suggesting a potentially improved safety profile. [, , ]

Hydromorphone

  • Compound Description: Hydromorphone is a potent opioid analgesic and a semisynthetic derivative of morphine. It acts primarily as a MOP receptor agonist and is used to treat moderate to severe pain. []
  • Relevance: Hydromorphone serves as a reference point for assessing the abuse liability of cebranopadol. Clinical studies indicate that cebranopadol has a lower abuse potential than hydromorphone, suggesting a reduced risk of addiction. []

Tapentadol

  • Compound Description: Tapentadol is a centrally acting analgesic with a dual mode of action. It acts as a MOP receptor agonist and inhibits norepinephrine reuptake, contributing to its analgesic effects. [, , ]

Buprenorphine

  • Compound Description: Buprenorphine is a partial MOP receptor agonist and a kappa-opioid receptor antagonist. It is used to treat moderate to severe pain and opioid addiction due to its ceiling effect on respiratory depression and lower abuse potential compared to full MOP receptor agonists. [, , , ]

AT-121

  • Compound Description: AT-121 is a bifunctional NOP/MOP receptor partial agonist. Preclinical studies demonstrate its potent analgesic effects without the typical MOP receptor-mediated side effects, including respiratory depression, abuse liability, physical dependence, and itching. [, , ]

BU08028

  • Compound Description: BU08028, also known as SR14150, is a bifunctional NOP/MOP receptor partial agonist with a piperidin-4-yl-1,3-dihydroindol-2-one backbone. Preclinical studies demonstrate its potent analgesic effects with a reduced side effect profile compared to traditional MOP receptor agonists. [, , ]

AT-175

  • Compound Description: AT-175 is a NOP full/MOP partial agonist. Studies in non-human primates demonstrated potent analgesic effects with limited reinforcing effects compared to full MOP agonists like oxycodone and heroin. []

J-113397

  • Compound Description: J-113397 is a selective NOP receptor antagonist used in preclinical studies to investigate the role of the NOP receptor in pain modulation. [, , , ]
  • Relevance: J-113397 is a valuable pharmacological tool for dissecting the contribution of NOP receptor activation to the analgesic effects of cebranopadol. Studies using J-113397 demonstrate that cebranopadol's analgesic effects are partially mediated through NOP receptor activation. [, , , ]

Naloxone

  • Compound Description: Naloxone is a non-selective opioid receptor antagonist used clinically to reverse opioid overdose. [, , , , ]
  • Relevance: Naloxone serves as a tool to investigate the involvement of opioid receptors in the analgesic effects of cebranopadol. Studies demonstrate that naloxone can partially reverse cebranopadol-induced analgesia, confirming its action through opioid receptors. [, , , , ]
Synthesis Analysis

The synthesis of Cebranopadol involves several key steps:

  1. Starting Materials: The process begins with commercially available 2-iodo-4-fluoroaniline and 1-silyl-1-butynol.
  2. Strecker Synthesis: A two-step approach is employed to create an aminoketone from monoketal protected 1,4-cyclohexanedione using HNMe₂·HCl/KCN.
  3. Cyclization: The critical step is the oxa-Pictet-Spengler reaction, which can be performed under various conditions such as using bismuth triflate or zeolite catalysts. The use of zeolite K-10 catalyst has been highlighted for its ability to produce the desired E diastereomer selectively with good yields .
  4. Diastereomer Separation: Due to the formation of multiple diastereomers during synthesis, high-performance liquid chromatography (HPLC) is used for separation and purification .
Molecular Structure Analysis

Cebranopadol's molecular structure is characterized by its complex spirocyclic framework. The compound can be represented by the following chemical formula:

  • Chemical Formula: C₂₁H₂₃F₁N₂O
  • Molecular Weight: 353.42 g/mol

The structural features include:

  • A spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine core.
  • A dimethylamino group at the 4-position of the phenyl ring.

The stereochemistry is crucial for its activity, with the trans configuration being favored for binding at the nociceptin/orphanin FQ and mu-opioid receptors .

Chemical Reactions Analysis

Cebranopadol undergoes various chemical reactions during its synthesis and in biological systems:

  1. Oxa-Pictet-Spengler Reaction: This reaction involves the cyclization of an indole derivative to form the dihydropyrano[3,4-b]indole moiety.
  2. Stability Studies: In biological contexts, Cebranopadol exhibits metabolic stability due to its structural design, which reduces susceptibility to enzymatic degradation compared to traditional opioids .
  3. Receptor Interactions: The compound's interactions with nociceptin/orphanin FQ and mu-opioid receptors involve complex binding mechanisms that are influenced by its stereochemistry and functional groups.
Mechanism of Action

Cebranopadol acts through dual pathways:

  1. Mu-Opioid Receptor Agonism: By binding to mu-opioid receptors, it mimics endogenous opioid peptides, leading to analgesic effects.
  2. Nociceptin/Orphanin FQ Receptor Agonism: Activation of this receptor contributes to pain modulation through different pathways than traditional opioids, potentially reducing side effects associated with opioid use.

The interaction with these receptors has been quantified in pharmacological studies demonstrating significant potency and efficacy in pain models .

Physical and Chemical Properties Analysis

Cebranopadol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility.
  • Stability: The compound shows stability under physiological conditions, which is beneficial for therapeutic applications.
  • Pharmacokinetics: Key pharmacokinetic parameters include:
    • Half-life: Approximately 4 hours.
    • Clearance rate: High clearance observed in animal models.
    • Bioavailability: Low oral bioavailability (approximately 4%) indicates that intravenous administration may be more effective .
Applications

Cebranopadol is primarily being investigated for its potential applications in pain management:

  • Chronic Pain Treatment: It is being developed as a treatment option for patients suffering from severe chronic pain conditions, including neuropathic pain.
  • Research Tool: Due to its unique mechanism of action, Cebranopadol serves as a valuable tool in pharmacological research aimed at understanding pain pathways and developing new analgesics .
Introduction to Cebranopadol

Cebranopadol (chemical name: (1r,4r)-6'-Fluoro-N,N-dimethyl-4-phenyl-4',9'-dihydro-3'H-spiro[cyclohexane-1,1'-pyrano[3,4-b]indol]-4-amine) is a first-in-class analgesic agent with a unique multi-receptor mechanism of action. This synthetic benzenoid compound functions as a potent agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors, representing a significant advancement in pain management therapeutics [5] [6]. Its development addresses critical limitations of conventional opioids, including inadequate efficacy in neuropathic pain, respiratory depression, and abuse liability. With the molecular formula C₂₄H₂₇FN₂O and a molar mass of 378.49 g/mol, cebranopadol's distinctive spiroindole structure enables its novel pharmacological profile [5] [6]. Currently in Phase III clinical trials for various chronic pain conditions, cebranopadol exemplifies the translational potential of targeting multiple pain pathways through a single molecular entity [4] [8].

Chemical Characterization and Structural Pharmacology

Molecular Structure and Physicochemical Properties:Cebranopadol features a complex tetracyclic structure comprising a spiro junction between a cyclohexane ring and a pyrano[3,4-b]indole system, with a fluorine atom at the 6' position enhancing receptor interactions. The compound's XLogP value of 4.5 indicates significant lipophilicity, facilitating blood-brain barrier penetration and central nervous system access [5] [6]. With only two hydrogen bond acceptors and one hydrogen bond donor, cebranopadol adheres to Lipinski's rule of five (zero violations), predicting favorable oral bioavailability [5]. The topological polar surface area of 28.26 Ų further supports its membrane permeability and drug-like properties [5].

Receptor Binding and Functional Activity:Cebranopadol exhibits high-affinity binding across multiple opioid receptors with distinct efficacy profiles:

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Intrinsic Activity (%)
NOP0.913.089% (Full agonist)
μ-opioid (MOP)0.71.2104% (Full agonist)
κ-opioid (KOP)2.61767% (Partial agonist)
δ-opioid (DOP)18110105% (Full agonist)

Table 1: Receptor binding and functional activity profile of cebranopadol at human receptors [1] [6]

The compound demonstrates full agonist efficacy at MOP, DOP, and NOP receptors, with partial agonism at KOP receptors [1] [6]. In calcium mobilization assays, its potency rank order is NOP = MOP > KOP ≥ DOP, reflecting its balanced activity across receptor types [1].

Mechanistic Insights and Signaling Bias:Bioluminescence resonance energy transfer (BRET) studies reveal cebranopadol's signaling bias toward G-protein coupling over β-arrestin recruitment. At NOP receptors, it potently promotes G-protein interaction (EC₅₀ similar to N/OFQ) but fails to stimulate β-arrestin 2 recruitment [1]. Similarly, at MOP receptors, cebranopadol exhibits reduced potency for β-arrestin pathways compared to classical opioids [1]. This preferential signaling may underlie its favorable preclinical tolerability profile, as β-arrestin recruitment has been implicated in opioid-related adverse effects like respiratory depression [7] [10].

Historical Development and Classification as a First-in-Class Analgesic

Discovery and Preclinical Validation:Cebranopadol (developmental codes: TRN-228, GRT-6005) emerged from systematic medicinal chemistry efforts by Grünenthal GmbH to create a single-molecule multi-receptor analgesic. Initial synthesis and screening identified the spiroindole scaffold as optimal for balanced NOP/opioid activity [4] [6]. Preclinical studies demonstrated exceptional antinociceptive potency across rodent pain models:

  • Intravenous ED₅₀ values: 0.5–5.6 μg/kg
  • Oral ED₅₀: 25.1 μg/kg (tail withdrawal test) [6]Notably, cebranopadol showed greater efficacy in chronic neuropathic pain models compared to acute nociception—a distinct advantage over selective MOP agonists like morphine [6] [7]. In the mouse formalin test, cebranopadol dose-dependently suppressed both acute (Phase I) and inflammatory (Phase II) pain responses at 0.001–1 mg/kg IV, with significantly longer duration than fentanyl [1] [7].

Clinical Development Milestones:

PhaseYearKey AdvanceClinical Context
I2012First-in-human studiesPK/PD in healthy volunteers
II2014Proof-of-concept in chronic low back painSignificant efficacy vs. placebo
II2017Phase II RCT in cancer painNon-inferiority to morphine
III2018+Pivotal trials for multiple pain indicationsOngoing global studies

Table 2: Key developmental milestones of cebranopadol [2] [3] [4]

Cebranopadol entered Phase I trials in 2012, with first human data confirming its predicted pharmacokinetic profile: late tₘₐₓ (4–6 h), long half-value duration (14–15 h), and terminal half-life of 62–96 h [9]. The landmark Phase II trial (2014–2017) in moderate-to-severe chronic low back pain established clinical proof-of-concept, demonstrating statistically significant and clinically relevant analgesia at 200–600 μg doses versus placebo [2]. Its classification as a first-in-class analgesic stems from being the initial clinically advanced compound combining full NOP/MOP agonism—a mechanistic approach distinct from both traditional opioids and other multi-mechanistic analgesics like tapentadol [4] [8].

Rationale for Dual NOP/Opioid Receptor Targeting

Synergistic Analgesic Effects:Co-activation of NOP and MOP receptors produces synergistic antinociception in primates and rodents. Preclinical studies demonstrate that systemic cebranopadol-induced analgesia is blocked by either the NOP antagonist SB-612111 or the opioid antagonist naloxone, confirming dual receptor engagement [1] [7]. This synergy is particularly pronounced in neuropathic pain states, where selective MOP agonists show limited efficacy [7] [10]. The mechanistic basis includes:

  • Spinal-Supraspinal Integration: In primates, systemic NOP agonists produce analgesia by acting synergistically at spinal (inhibiting nociceptive transmission) and supraspinal sites (disinhibiting descending pain control), whereas in rodents, supraspinal NOP activation may counteract spinal effects [1] [4].
  • Neuropathic Pain Mechanisms: NOP receptors modulate central sensitization pathways involved in neuropathic pain. Combined NOP/MOP activation normalizes maladaptive plasticity in pain-processing circuits more effectively than selective agonists [7] [10].

Mitigation of Opioid-Related Limitations:The NOP component provides pharmacological benefits that address key drawbacks of classical opioids:

  • Delayed Tolerance Development: Continuous morphine administration induces complete tolerance within 11 days in rodent models, whereas cebranopadol maintains efficacy for >26 days at equianalgesic doses [6] [10]. NOP activation counteracts MOP-mediated adaptive changes (e.g., adenylate cyclase superactivation) implicated in tolerance [7] [10].
  • Reduced Abuse Liability: NOP activation attenuates dopamine release in the nucleus accumbens induced by abused drugs. This mechanism may reduce the rewarding effects of the MOP component [4] [10].
  • Respiratory Safety: Unlike morphine, cebranopadol does not suppress respiration in animal models at doses exceeding the analgesic range. This may reflect NOP-mediated counteraction of MOP-induced respiratory depression [6] [8].

Neuropathic Pain Efficacy:The NOP receptor system is upregulated in chronic pain states, making it a strategic target for neuropathic conditions. Cebranopadol's superior efficacy in nerve injury models (versus acute pain tests) correlates with:

  • Increased NOP receptor expression in dorsal root ganglia and spinal cord after nerve injury
  • NOP-mediated inhibition of pathological glutamate and substance P release
  • Synergistic interaction with endogenous opioid systems in pain-modulating regions [1] [7] [8].Clinical studies confirm this advantage, with cebranopadol showing significant efficacy in low back pain patients with neuropathic components (painDETECT-positive subgroup) [2] [8].

Properties

CAS Number

863513-91-1

Product Name

Cebranopadol

IUPAC Name

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine

Molecular Formula

C24H27FN2O

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3

InChI Key

CSMVOZKEWSOFER-UHFFFAOYSA-N

SMILES

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

GRT-6005; GRT 6005; GRT6005; Cebranopadol

Canonical SMILES

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.